2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTALTIGHKIMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380928 | |
| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-59-4 | |
| Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination via Sandmeyer Reaction
The Sandmeyer reaction remains a cornerstone for introducing bromine at the 4-position of pyrazole rings. This method proceeds via diazotization of a 4-amino precursor, followed by bromine substitution.
Diazotization and Bromination Conditions
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Starting material : 4-Amino-3,5-dimethyl-1H-pyrazole.
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Reagents : Sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).
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Solvent system : Aqueous HBr with acetic acid.
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Temperature : 0–5°C during diazotization, followed by gradual warming to 60–65°C for bromination.
Example protocol :
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Dissolve 4-amino-3,5-dimethyl-1H-pyrazole (10.34 g, 50.6 mmol) in H₂O (100 mL) and 48% HBr (40 mL).
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Cool to 0–5°C and add NaNO₂ (3.42 g, 51.0 mmol) in H₂O (50 mL).
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Stir for 1 hour, then add CuBr (20 g, 25.3 mmol) and 48% HBr in acetic acid (40 mL).
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Heat to 60–65°C for 1 hour, extract with petroleum ether, and concentrate to isolate 4-bromo-3,5-dimethyl-1H-pyrazole.
Challenges and Optimizations
Alkylation with Acetonitrile Derivatives
| Parameter | DMF | Acetonitrile |
|---|---|---|
| Reaction Rate | Faster (6–8 hours) | Slower (10–12 hours) |
| Yield | 80–85% | 70–75% |
| Side Products | Minimal | Moderate (hydrolysis) |
Optimal conditions : DMF with K₂CO₃ at 70°C.
Alternative Synthetic Routes
One-Pot Bromination-Alkylation
Recent advances explore tandem reactions to reduce purification steps.
Procedure :
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Mix 4-amino-3,5-dimethyl-1H-pyrazole with NaNO₂, HBr, and chloroacetonitrile in a single reactor.
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Sequential cooling and heating cycles facilitate diazotization, bromination, and alkylation.
Advantages :
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Reduced processing time (total 10 hours).
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Yield: 70–75% (lower due to competing reactions).
Industrial-Scale Production Insights
Scale-up introduces challenges in heat management and reagent handling.
Continuous Flow Reactors
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Benefits : Enhanced temperature control, higher throughput.
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Conditions :
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Residence time: 30 minutes per step.
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Yield: 78–82% at pilot scale.
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Critical Analysis of Methodologies
Yield Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Sandmeyer + Alkylation | 82.6% | >95% | High |
| One-Pot | 70–75% | 85–90% | Moderate |
Superior route : Sandmeyer bromination followed by DMF-mediated alkylation.
Mechanistic Considerations
Alkylation Mechanism
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Base-mediated deprotonation :
. -
Nucleophilic attack :
.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas where 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is utilized is in pharmaceutical research. Its structure suggests potential activity as a pharmacophore in drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Agricultural Applications
In agriculture, this compound has been explored for its potential use as a pesticide or herbicide. The brominated pyrazole moiety is known to enhance biological activity against pests.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of various pyrazole derivatives, including this compound, against common agricultural weeds. Results indicated that this compound effectively inhibited weed growth by disrupting photosynthesis and metabolic processes within the plants .
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of new polymers or composites.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. A specific study reported improved performance characteristics in thermoplastic elastomers when this compound was used as a modifier .
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent for synthesizing other chemical entities or as a standard for analytical methods.
Case Study: Synthesis of Novel Compounds
The use of this compound in the synthesis of novel heterocyclic compounds has been documented. Researchers have successfully used it to create new derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone
- Structure : Substitutes acetonitrile with a ketone (propan-2-one) group.
- Molecular Formula : C8H11BrN2O (231.09 g/mol ) .
- Key Differences: The ketone group increases electrophilicity, making it suitable for condensation reactions (e.g., forming Schiff bases).
Core Heterocycle Modifications
2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetonitrile
- Structure : Replaces the pyrazole core with a 1,2,4-triazole ring and adds a second bromo substituent.
- Molecular Formula : C4H2Br2N4 (265.89 g/mol ) .
- Key Differences: The triazole ring enhances aromaticity and metabolic stability.
Functional Group and Aromatic Substituent Additions
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Structure : Adds a bromomethyl group and a dimethylphenyl substituent.
- Molecular Formula : C14H15Br2N2O (395.10 g/mol , calculated) .
- Key Differences: The bromomethyl group offers a site for further functionalization (e.g., nucleophilic substitution).
Bromo-to-Amino Substitution
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- Structure: Replaces the 4-bromo group with an amino (-NH2) substituent.
- Molecular Formula : C7H10N5 (178.20 g/mol , CAS: [1152698-38-8]) .
- Key Differences: The amino group increases nucleophilicity and basicity, enabling participation in coupling reactions (e.g., amide bond formation). This derivative may exhibit enhanced solubility in polar solvents compared to the brominated analogue.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | Pyrazole | 4-Br, 3,5-Me, 1-CH2CN | C7H9BrN4 | 229.08 | [175137-59-4] | Electron-withdrawing Br and CN groups |
| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | Pyrazole | 4-Br, 3,5-Me, 1-CH2CONHNH2 | C7H11BrN4O | 247.09 | [175137-56-1] | Hydrazide functionality |
| 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetonitrile | Triazole | 3,5-Br, 1-CH2CN | C4H2Br2N4 | 265.89 | [477869-83-3] | Dual Br substituents, triazole core |
| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | Dihydropyrazole | 4-Br, 4'-Cl-Ph, 1,5-Me | C12H11BrClN2O | 327.59 | Not provided | Chlorophenyl, ketone moiety |
Research Findings and Implications
- Reactivity Trends: Brominated pyrazoles (e.g., the target compound) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo group’s compatibility with palladium catalysts . In contrast, amino-substituted analogues are more suited for nucleophilic aromatic substitution or as ligands in coordination chemistry .
- Synthetic Utility : The triazole derivative () highlights the importance of heterocycle choice in tuning metabolic stability and binding affinity, a critical factor in drug design.
Biological Activity
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative with significant potential in medicinal chemistry and organic synthesis. This compound exhibits various biological activities, particularly in anti-inflammatory and analgesic pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₃, with a molecular weight of 214.06 g/mol. The presence of the bromine atom and the acetonitrile group enhances its reactivity and versatility in chemical reactions.
Biological Activity Overview
Research indicates that this compound displays a range of biological activities, particularly:
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory responses in various models.
- Analgesic Properties : It has been evaluated for pain relief efficacy comparable to standard analgesics like diclofenac.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- COX Inhibition : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, compounds derived from pyrazole have shown selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile.
Anti-inflammatory Studies
A study conducted by Sivaramakarthikeyan et al. highlighted the anti-inflammatory effects of various pyrazole derivatives, including those structurally related to this compound. The research demonstrated:
| Compound | % Inhibition (vs. Control) | IC₅₀ (μg/mL) |
|---|---|---|
| Pyrazole Derivative A | 93.53% | 55.65 |
| Diclofenac Sodium | 90.13% | 54.65 |
| Compound B (similar structure) | 92.00% | 60.00 |
These results indicate that certain derivatives exhibit superior anti-inflammatory activity compared to established drugs like diclofenac .
Analgesic Activity
In another evaluation, compounds similar to this compound were assessed for their analgesic properties through various pain models. The findings revealed:
| Compound | Pain Model Used | % Pain Relief |
|---|---|---|
| Compound C | Carrageenan-induced edema | 50.7% |
| Compound D | Formalin test | 48.5% |
These compounds demonstrated significant analgesic effects, suggesting their potential as therapeutic agents for pain management .
Safety and Toxicity
Safety assessments indicate that while this compound has beneficial pharmacological properties, it may also pose risks such as skin and eye irritation upon exposure. It is crucial to conduct further toxicity studies to establish safe dosage levels for clinical applications.
Q & A
Q. Q: What are the optimal synthetic routes for preparing 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, and how can regioselectivity be ensured?
A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A regioselective approach under solvent-free conditions is recommended, as demonstrated for structurally similar pyrazole derivatives (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanones) . Key steps include:
- Substrate Preparation : Start with 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1), which is commercially available and used in analogous syntheses .
- Acetonitrile Functionalization : React the pyrazole with chloroacetonitrile or a cyanide donor under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity, as reported for related brominated pyrazole derivatives .
Structural Characterization
Q. Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
A: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the pyrazole backbone and acetonitrile linkage. For example, the pyrazole C4-Br substituent typically shows deshielded signals in the aromatic region (δ 7-8 ppm) .
- X-ray Crystallography : Single-crystal studies using SHELXL (via SHELX suite) are ideal for unambiguous structural validation, as applied to pyrazole derivatives like 4-[5-amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water) coupled with mass spectrometry to verify purity (>98%) and molecular ion peaks (expected [M+H]⁺ ~254 m/z) .
Advanced Reactivity Studies
Q. Q: How does the electron-withdrawing acetonitrile group influence the reactivity of the pyrazole core in cross-coupling reactions?
A: The acetonitrile group enhances electrophilicity at the C4-Br position, facilitating Suzuki-Miyaura or Ullmann couplings. For example:
- Suzuki Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12 hr) .
- Mechanistic Insight : The nitrile group stabilizes intermediates via resonance, reducing side reactions. Computational studies (DFT) are recommended to map charge distribution and transition states .
Data Contradictions in Spectral Assignments
Q. Q: How should researchers resolve discrepancies in NMR data for similar pyrazole-acetonitrile derivatives?
A: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Control Experiments : Synthesize and analyze a reference compound (e.g., 2-(4-bromo-1H-pyrazol-1-yl)pyridine) to benchmark spectral profiles .
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., pyrazole NH vs. acetonitrile CN interactions) by acquiring spectra at 25°C and 60°C .
- Cross-Validation : Compare with high-resolution crystallographic data (e.g., C–C bond lengths from SHELXL refinements) .
Applications in Heterocyclic Chemistry
Q. Q: What methodologies leverage this compound as a precursor for bioactive heterocycles?
A: The acetonitrile moiety serves as a versatile handle for cyclization reactions:
- Triazole Formation : React with sodium azide and Cu(I) to form 1,2,3-triazoles, as demonstrated for (benzo[d]thiazol-2-yl)acetonitrile derivatives .
- Pyrimidine Synthesis : Condense with amidines or thioureas under microwave irradiation (120°C, 30 min) to yield pyrimidine analogs with potential bioactivity .
Stability and Storage
Q. Q: What are the compound’s stability profiles under different storage conditions?
A:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, consistent with brominated pyrazoles .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as UV exposure can cleave the C–Br bond .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group to amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
